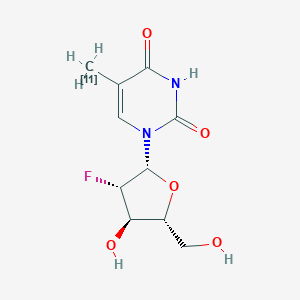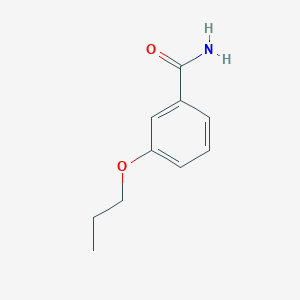
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, commonly known as 4-AP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent potassium channel blocker that has been used in scientific research to study the mechanisms of action of potassium channels.
Mechanism of Action
The mechanism of action of 4-AP involves blocking the flow of potassium ions through voltage-gated potassium channels. This results in an increase in the duration and amplitude of action potentials, leading to increased neuronal excitability. 4-AP has also been shown to modulate the activity of calcium channels and NMDA receptors, further contributing to its effects on neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AP are wide-ranging and have been studied extensively. In addition to its effects on neuronal activity, 4-AP has been shown to modulate the activity of ion channels in other cell types, including smooth muscle cells and immune cells. It has also been shown to have antioxidant and anti-inflammatory effects, suggesting potential therapeutic applications in a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-AP in lab experiments is its potency and specificity for potassium channels. This allows researchers to study the effects of potassium channel blockers on neuronal activity and other physiological processes with high precision. However, one limitation of using 4-AP is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 4-AP and its effects on physiological processes. One area of interest is the potential therapeutic applications of 4-AP in neurological disorders such as multiple sclerosis and epilepsy. Another area of interest is the role of 4-AP in modulating immune cell activity and its potential use as an immunomodulatory agent. Additionally, further research is needed to understand the long-term effects of 4-AP on neuronal function and to develop safer and more effective potassium channel blockers for use in scientific research and clinical settings.
Conclusion:
In conclusion, 2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol is a potent potassium channel blocker that has been extensively studied for its biochemical and physiological effects. Its mechanism of action involves blocking the flow of potassium ions through voltage-gated potassium channels, leading to increased neuronal excitability. 4-AP has a wide range of scientific research applications and potential therapeutic uses, but its use in lab experiments is limited by its potential toxicity at high concentrations. Further research is needed to fully understand the effects of 4-AP on physiological processes and to develop safer and more effective potassium channel blockers.
Synthesis Methods
The synthesis of 4-AP involves the reaction of 4-aminophenol with formaldehyde and pyrrolidine under acidic conditions. The resulting product is then purified by recrystallization. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-AP has been extensively used in scientific research to study the mechanisms of action of potassium channels. It is a potent blocker of voltage-gated potassium channels and has been used to study the role of these channels in neuronal excitability, synaptic transmission, and cell signaling. 4-AP has also been used to study the effects of potassium channel blockers on the immune system and has been shown to modulate the activity of T cells and B cells.
properties
CAS RN |
188745-06-4 |
|---|---|
Product Name |
2-(4-Aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
Molecular Formula |
C21H29ClN2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(4-aminophenyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H16N2O3/c12-7-3-1-6(2-4-7)9-11(16)10(15)8(5-14)13-9/h1-4,8-11,13-16H,5,12H2 |
InChI Key |
SQENVZNKXLCDLF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)N |
synonyms |
3,4-Pyrrolidinediol, 2-(4-aminophenyl)-5-(hydroxymethyl)-, (2S,3S,4R,5R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)


![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)



